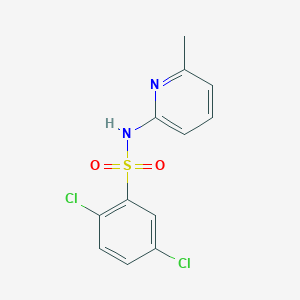
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Wirkmechanismus
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide activates the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines can then activate immune cells, such as T cells and natural killer cells, to attack tumor cells. This compound has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha, and can also increase the activity of natural killer cells and T cells. This compound has also been shown to inhibit angiogenesis and to induce apoptosis, or programmed cell death, in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide is that it has been shown to have anti-tumor activity in a variety of cancer types, making it a potentially useful treatment for a wide range of cancers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different types of cancer.
Zukünftige Richtungen
There are several future directions for research on 2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide. One area of research is to better understand its mechanism of action and how it can be optimized for use in cancer treatment. Another area of research is to explore its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, there is interest in developing new analogs of this compound that may have improved efficacy and fewer side effects.
Synthesemethoden
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide can be synthesized through a multi-step process starting with 2,5-dichlorobenzenesulfonyl chloride and 6-methyl-2-pyridinemethanol. The final step involves the reaction of the intermediate product with ammonia to form this compound.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, colon, breast, and prostate cancer. This compound works by activating the immune system and inducing the production of cytokines, which can lead to tumor cell death.
Eigenschaften
Molekularformel |
C12H10Cl2N2O2S |
|---|---|
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-3-2-4-12(15-8)16-19(17,18)11-7-9(13)5-6-10(11)14/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
MBEXSWQSTRFSFD-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Kanonische SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Löslichkeit |
47.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,5-dibromophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B273396.png)
![2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B273399.png)

![1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B273419.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273421.png)


![1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273434.png)

![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)
![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(5-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273455.png)